gamma-Linolenic acid

Catalog No.
S528685
CAS No.
506-26-3
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Linolenic acid

CAS Number

506-26-3

Product Name

gamma-Linolenic acid

IUPAC Name

(6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9-,13-12-

InChI Key

VZCCETWTMQHEPK-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Acid, gamma-Linolenic, Acid, Gamolenic, gamma Linolenic Acid, gamma Linolenic Acid, Ammonium Salt, gamma Linolenic Acid, Cerium Salt, gamma Linolenic Acid, Indium Salt, gamma Linolenic Acid, Lithium Salt, gamma Linolenic Acid, Potassium Salt, gamma Linolenic Acid, Sodium Salt, gamma Linolenic Acid, Zinc Salt, gamma-Linolenic Acid, gamma-Linolenic Acid, Ammonium Salt, gamma-Linolenic Acid, Cerium Salt, gamma-Linolenic Acid, Indium Salt, gamma-Linolenic Acid, Lithium Salt, gamma-Linolenic Acid, Potassium Salt, gamma-Linolenic Acid, Sodium Salt, gamma-Linolenic Acid, Zinc Salt, Gamolenic Acid

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O

Description

The exact mass of the compound gamma-Linolenic acid is 278.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6. It belongs to the ontological category of linolenic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

GLA and its Anti-inflammatory Properties

One of the most studied aspects of GLA is its potential role in inflammation. GLA is converted by the body into substances that exhibit anti-inflammatory effects. Research suggests it might achieve this by blocking inflammatory pathways and reducing the production of inflammatory molecules like leukotrienes []. Studies have explored its use in managing conditions like rheumatoid arthritis, with some evidence suggesting its effectiveness in reducing symptoms of nerve pain in diabetic neuropathy [, ]. However, more robust clinical trials are needed to confirm these findings.

GLA and Skin Health

GLA's anti-inflammatory properties have also led researchers to investigate its potential benefits for skin health. Studies suggest GLA supplementation might improve symptoms of eczema, a chronic inflammatory skin condition []. However, the quality of evidence for this use is currently limited, and further research is necessary.

Other Areas of Research

GLA is being explored in various other scientific research areas. Some studies have investigated its potential role in managing high blood pressure, asthma, and certain cancers, but the evidence for these applications is currently inconclusive and requires further investigation [, , ].

Gamma-Linolenic acid (GLA), also known as gamolenic acid, is an n-6 (omega-6) polyunsaturated fatty acid with 18 carbon atoms and three double bonds in its structure []. It's a crucial component of cell membranes throughout the body and plays a role in various physiological processes []. GLA is primarily obtained through dietary sources like evening primrose oil, borage oil, and black currant seed oil but can also be synthesized by the body from another essential fatty acid, linoleic acid (LA) []. The conversion of LA to GLA, however, is often limited, making dietary intake an important source for optimal health effects [].


Molecular Structure Analysis

GLA has a linear hydrocarbon chain with a carboxyl group (COOH) at one end. The three double bonds are positioned at the 6th, 9th, and 12th carbons from the methyl end, designated as (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid according to the IUPAC nomenclature []. The "Z" designation indicates the cis configuration of the double bonds, meaning the hydrogen atoms are on the same side of the double bond. Cis double bonds introduce kinks in the molecule, influencing its flexibility and interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, GLA can be synthesized in the body from linoleic acid (LA) through a series of enzymatic reactions. The key enzyme involved is delta-6 desaturase, which introduces a double bond at the 6th carbon of LA to form GLA []. However, this conversion is often inefficient, and factors like age, hormonal imbalances, and certain health conditions can further limit GLA synthesis [].

Linoleic Acid (LA) + Delta-6 Desaturase --> Gamma-Linolenic Acid (GLA)

Other Reactions

GLA acts as a precursor for the synthesis of various eicosanoids, signaling molecules involved in inflammation, immune function, and other physiological processes. The specific eicosanoid produced depends on the enzymatic pathway involved. For example, the enzyme gamma-linolenate cyclooxygenase converts GLA to prostaglandin E1 (PGE1), which has anti-inflammatory properties [].

GLA + Gamma-Linolenate Cyclooxygenase --> Prostaglandin E1 (PGE1)

Physical and Chemical Properties

  • Appearance: Colorless oil []
  • Melting Point: -47°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Susceptible to oxidation due to the presence of double bonds []

The mechanism of action of GLA is primarily linked to its role as a precursor for anti-inflammatory eicosanoids like PGE1. PGE1 can counter the effects of pro-inflammatory mediators, reducing inflammation and associated symptoms []. Additionally, GLA may modulate immune function and cell signaling pathways, contributing to its potential health benefits. However, the exact mechanisms require further research.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

5.9

Exact Mass

278.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78YC2MAX4O

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a dietary supplement for over-the-counter uses.

Pharmacology

Gamolenic acid is converted to PGE1, which exhibits anti-inflammatory, antithrombotic, antiproliferative, and lipid-lowering effects [F27]. PGE1 also induces smooth muscle relaxation and vasodilation. Gamolenic acid is an essential component of membrane phospholipids, including the mitochondrial membrane, where it enhances the the integrity and the fluidity of the membrane [F27]. **Bone and joint health:** In a pilot study of women with a mean age of 79.5 years and senile osteoporosis, the use of gamolenic acid in combination with calcium and eicosapentaenoic acid was associated with an increase in femoral bone density and lumbar spine density in comparison to placebo, where there were no observable changes [A32862]. In clinical studies of patients with rheumatoid arthritis, treatment with gamolenic acid-containing oils resulted in an improvement in symptoms, measured by joint tenderness counts and scores, joint swelling scores, physician global assessment, and pain [F27]. **Inflammation:** A study demonstrated that oral administration of gamolenic acid suppressed human T-cell proliferation and activation by interfering with early events in the TcR/CD3-receptor–mediated signal transduction cascade [A32849]. **Atherosclerosis:** In ApoE genetic knock-out mice, dietary gamolenic acid was shown to reduce the average medial layer thickness of the vessel wall and reduces the size of atherosclerotic lesions [A32849]. **Diabetic complications:** In a clinical trial of patients with mild diabetic neuropathy or distal diabetic neuropathy, treatment with gamolenic acid was associated with improved symptoms in hot and cold threshold, sensation, tendon reflexes, and muscle strength [F27]. GLA ameliorated the inflammatory profile in diabetic nephropathy in rat studies [A32850]. **Cancer:** In three human tumor cell lines (the neuroblastoma CHP-212, the tubal carcinoma TG, and the colon carcinoma SW-620), gamolenic acid elicited cytotoxic effects in tumours by blocking cell proliferation following incorporation into malignant cells [A32860]. In both clinical and animal studies of breast cancer, gamolenic acid, in combination with tamoxifen, down-regulated the expression of estrogen receptors [F27]. **Skin disorders:** In an open study of patients with atopic dermatitis, which is a disorder related to a deficiency of delta-6-desaturase and inefficient conversion of linoleic acid to gamolenic acid, daily administration of gamolenic acid was associated with a significant increase in plasma GLA and DGLA levels in combination with an improvement of clinical signs of atopic dermatitis [A32863]. **Respiratory disorders:** In patients with acute lung injury or acute respiratory distress syndrome, gamolenic acid was shown to reduce cytokine production and neutrophil recruitment into the lung [A32848]. In patients with atopic asthma, gamolenic acid blocked _ex vivo_ synthesis of leukotrienes from whole blood and isolated neutrophils compared to the placebo group [A32848].
Gamolenic Acid is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and exactly three double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all double bonds in the cis- configuration.

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX02 - Gamolenic acid

Mechanism of Action

Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes [A32848]. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities [A32848]. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP [F27]. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand [A32849]. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone [A32862]. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium [A32849]. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages [A32850].

Pictograms

Irritant

Irritant

Other CAS

506-26-3

Wikipedia

Gamolenic acid

Biological Half Life

No pharmacokinetic data available.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1: Simon D, Eng PA, Borelli S, Kägi R, Zimmermann C, Zahner C, Drewe J, Hess L, Ferrari G, Lautenschlager S, Wüthrich B, Schmid-Grendelmeier P. Gamma-linolenic acid levels correlate with clinical efficacy of evening primrose oil in patients with atopic dermatitis. Adv Ther. 2014 Feb;31(2):180-8. doi: 10.1007/s12325-014-0093-0. Epub 2014 Jan 17. PubMed PMID: 24435467; PubMed Central PMCID: PMC3930832.
2: Antal O, Péter M, Hackler L Jr, Mán I, Szebeni G, Ayaydin F, Hideghéty K, Vigh L, Kitajka K, Balogh G, Puskás LG. Lipidomic analysis reveals a radiosensitizing role of gamma-linolenic acid in glioma cells. Biochim Biophys Acta. 2015 Sep;1851(9):1271-82. doi: 10.1016/j.bbalip.2015.06.003. Epub 2015 Jun 16. PubMed PMID: 26092623.
3: Jubie S, Dhanabal P, Afzal Azam M, Muruganantham N, Kalirajan R, Elango K. Synthesis and characterization of some novel fatty acid analogues: a preliminary investigation on their activity against human lung carcinoma cell line. Lipids Health Dis. 2013 Mar 28;12:45. doi: 10.1186/1476-511X-12-45. PubMed PMID: 23537396; PubMed Central PMCID: PMC3621780.
4: Klempova T, Basil E, Kubatova A, Certik M. Biosynthesis of gamma-linolenic acid and beta-carotene by Zygomycetes fungi. Biotechnol J. 2013 Jul;8(7):794-800. doi: 10.1002/biot.201200099. Epub 2013 Jun 7. PubMed PMID: 23625863.
5: Arm JP, Boyce JA, Wang L, Chhay H, Zahid M, Patil V, Govindarajulu U, Ivester P, Weaver KL, Sergeant S, Israel E, Chilton FH. Impact of botanical oils on polyunsaturated fatty acid metabolism and leukotriene generation in mild asthmatics. Lipids Health Dis. 2013 Oct 2;12:141. doi: 10.1186/1476-511X-12-141. PubMed PMID: 24088297; PubMed Central PMCID: PMC3851449.
6: Cheung KL. Management of cyclical mastalgia in oriental women: pioneer experience of using gamolenic acid (Efamast) in Asia. Aust N Z J Surg. 1999 Jul;69(7):492-4. PubMed PMID: 10442919.
7: Fejerčáková A, Vašková J, Bača M, Vaško L, Marcinčák S, Hertelyová Z, Petrášová D, Guothová L. Effect of dietary microbially produced gamma-linolenic acid and plant extracts on enzymatic and non-enzymatic antioxidants in various broiler chicken organs. J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):860-6. doi: 10.1111/jpn.12146. Epub 2013 Nov 20. PubMed PMID: 24251917.
8: Park SO, Hwangbo J, Yuh IS, Park BS. Gamma-linolenic acid egg production enriched with hemp seed oil and evening primrose oil in diet of laying hens. J Environ Biol. 2014 Jul;35(4):635-40. PubMed PMID: 25004746.
9: Li C, Bo L, Liu W, Lu X, Jin F. Enteral Immunomodulatory Diet (Omega-3 Fatty Acid, γ-Linolenic Acid and Antioxidant Supplementation) for Acute Lung Injury and Acute Respiratory Distress Syndrome: An Updated Systematic Review and Meta-Analysis. Nutrients. 2015 Jul 9;7(7):5572-85. doi: 10.3390/nu7075239. Review. PubMed PMID: 26184293; PubMed Central PMCID: PMC4517016.
10: Sergeant S, Rahbar E, Chilton FH. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Eur J Pharmacol. 2016 Aug 15;785:77-86. doi: 10.1016/j.ejphar.2016.04.020. Epub 2016 Apr 12. Review. PubMed PMID: 27083549; PubMed Central PMCID: PMC4975646.
11: Miyake JA, Benadiba M, Ribeiro G, DE Oliveira Silva D, Colquhoun A. Novel ruthenium - gamma-linolenic acid complex inhibits C6 rat glioma cell proliferation in vitro and in the orthotopic C6 model in vivo after osmotic pump infusion. Anticancer Res. 2014 Apr;34(4):1901-11. PubMed PMID: 24692725.
12: Das UN. n-3 fatty acids, γ-linolenic acid, and antioxidants in sepsis. Crit Care. 2013 Apr 19;17(2):312. doi: 10.1186/cc12574. Review. PubMed PMID: 23597172; PubMed Central PMCID: PMC3672630.
13: Shin KO, Kim K, Jeon S, Seo CH, Lee YM, Cho Y. Mass Spectrometric Confirmation of γ-Linolenic Acid Ester-Linked Ceramide 1 in the Epidermis of Borage Oil Fed Guinea Pigs. Lipids. 2015 Oct;50(10):1051-6. doi: 10.1007/s11745-015-4056-2. Epub 2015 Aug 2. PubMed PMID: 26233818.
14: Safarinejad MR, Shafiei N, Safarinejad S. Effects of EPA, γ-linolenic acid or coenzyme Q10 on serum prostate-specific antigen levels: a randomised, double-blind trial. Br J Nutr. 2013 Jul 14;110(1):164-71. doi: 10.1017/S0007114512004783. Epub 2012 Nov 30. PubMed PMID: 23199523.
15: Saad N, Abdeshahian P, Kalil MS, Yusoff WM, Hamid AA. Optimization of aeration and agitation rate for lipid and gamma linolenic acid production by Cunninghamella bainieri 2A1 in submerged fermentation using response surface methodology. ScientificWorldJournal. 2014;2014:280146. doi: 10.1155/2014/280146. Epub 2014 Dec 31. PubMed PMID: 25610901; PubMed Central PMCID: PMC4295020.
16: Chenoy R, Hussain S, Tayob Y, O'Brien PM, Moss MY, Morse PF. Effect of oral gamolenic acid from evening primrose oil on menopausal flushing. BMJ. 1994 Feb 19;308(6927):501-3. PubMed PMID: 8136666; PubMed Central PMCID: PMC2542782.
17: Ribeiro P, Carvalho FD, Abreu Ade A, Sant'anna Mde T, Lima RJ, Carvalho Pde O. Effect of fish oil supplementation in pregnancy on the fatty acid composition of erythrocyte phospholipids and breast milk lipids. Int J Food Sci Nutr. 2012 Feb;63(1):36-40. doi: 10.3109/09637486.2011.593714. Epub 2011 Jun 28. Erratum in: Int J Food Sci Nutr. 2012 Nov;63(7):893. PubMed PMID: 21707451.
18: Chen Q, Nimal J, Li W, Liu X, Cao W. Delta-6 desaturase from borage converts linoleic acid to gamma-linolenic acid in HEK293 cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):484-8. doi: 10.1016/j.bbrc.2011.06.003. Epub 2011 Jun 7. PubMed PMID: 21679695.
19: Tasset-Cuevas I, Fernández-Bedmar Z, Lozano-Baena MD, Campos-Sánchez J, de Haro-Bailón A, Muñoz-Serrano A, Alonso-Moraga A. Protective effect of borage seed oil and gamma linolenic acid on DNA: in vivo and in vitro studies. PLoS One. 2013;8(2):e56986. doi: 10.1371/journal.pone.0056986. Epub 2013 Feb 27. PubMed PMID: 23460824; PubMed Central PMCID: PMC3584109.
20: Tso P, Caldwell J, Lee D, Boivin GP, DeMichele SJ. Comparison of growth, serum biochemistries and n-6 fatty acid metabolism in rats fed diets supplemented with high-gamma-linolenic acid safflower oil or borage oil for 90 days. Food Chem Toxicol. 2012 Jun;50(6):1911-9. doi: 10.1016/j.fct.2012.01.001. Epub 2012 Jan 12. PubMed PMID: 22265940; PubMed Central PMCID: PMC4520314.

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